Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a heterocyclic organic compound. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with methoxy, methyl, and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The methoxy and methyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound and its derivatives are investigated for their therapeutic potential.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 5-methoxy-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
methyl 5-methoxy-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O4/c1-4-9-5(8(12)14-3)6(13-2)7(11)10-4/h1-3H3,(H,9,10,11) |
InChI Key |
YZBGGHKLBYOCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)OC)C(=O)OC |
Origin of Product |
United States |
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